Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate (CAS: N/A; Catalogue ID: ZX-AC003526) is a piperidine-based compound functionalized with a sulfonyl-linked 1-methylpyrazole moiety and an ethyl ester group. Its molecular formula is C₁₂H₁₉N₃O₄S, with a molecular weight of 301.36 g/mol (calculated). The compound is commercially available at 95% purity and is typically stored at +4°C .
Properties
IUPAC Name |
ethyl 1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-5-4-6-15(8-10)20(17,18)11-7-13-14(2)9-11/h7,9-10H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTYVJYAVHFCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with piperidine-3-carboxylate under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl carboxylate group undergoes characteristic transformations:
a. Reduction to Alcohol
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH | THF, 0°C→reflux | 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-methanol | 85–92% |
| NaBH/LiCl | EtO, rt | Partial reduction to hemiketal intermediates | 40–55% |
Reduction with LiAlH selectively converts the ester to a primary alcohol without affecting the sulfonyl group .
b. Hydrolysis to Carboxylic Acid
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaOH (1M) | HO/EtOH, reflux | 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid | pH-dependent kinetics |
| HSO | Conc., 100°C | Decarboxylation observed at prolonged exposure | Not recommended |
Alkaline hydrolysis proceeds via nucleophilic acyl substitution, yielding the carboxylic acid .
Sulfonyl Group Transformations
The sulfonyl moiety participates in nucleophilic substitutions and redox reactions:
a. Nucleophilic Displacement
| Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| NH | EtN | DMF | 1-((1-methyl-1H-pyrazol-4-yl)amino)piperidine-3-carboxylate |
| Benzylamine | KCO | CHCN | N-Benzyl-piperidine-sulfonamide derivative |
The sulfonyl group acts as a leaving group under basic conditions, enabling SN2-type reactions .
b. Oxidation/Reduction
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | m-CPBA, CHCl | Sulfone derivatives (unstable under harsh conditions) |
| Reduction | Zn/HCl | Thioether analogs (requires inert atmosphere) |
Oxidation with meta-chloroperbenzoic acid (m-CPBA) forms sulfones, though over-oxidation risks exist .
Pyrazole Ring Modifications
The 1-methylpyrazole ring undergoes electrophilic substitutions and cycloadditions:
a. Electrophilic Aromatic Substitution
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| HNO/HSO | 0°C, 2h | C-5 | 5-Nitro-1-methylpyrazole-sulfonyl-piperidine carboxylate |
| Br, FeBr | CHCl, rt | C-3/C-5 | Di-brominated adducts (regioselectivity influenced by sulfonyl group) |
Nitration occurs preferentially at the C-5 position due to the electron-withdrawing sulfonyl group .
b. 1,3-Dipolar Cycloaddition
| Dipolarophile | Catalyst | Product |
|---|---|---|
| Ethyl propiolate | Cu(OTf) | Pyrazolo-fused bicyclic compounds |
| Phenylacetylene | None | Triazole derivatives (limited yield) |
The pyrazole’s electron-deficient nature facilitates cycloadditions with alkynes, forming fused heterocycles .
Piperidine Ring Functionalization
The piperidine nitrogen’s lone pair enables quaternization and ring-opening:
a. N-Alkylation
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl iodide | NaH, THF | 1-((1-methylpyrazol-4-yl)sulfonyl)-3-(ethoxycarbonyl)-1-methylpiperidinium |
| Benzyl chloride | KCO | N-Benzyl quaternary salts |
Alkylation occurs at the piperidine nitrogen, forming stable ammonium salts .
b. Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 12h | Linear amine-bromide chain |
| LiAlH | THF, 0°C | Piperidine → pyrrolidine contraction |
Acid-mediated ring cleavage produces secondary amines, while reductive conditions alter ring size .
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Arylboronic acids | Biaryl-piperidine conjugates |
| Buchwald-Hartwig | Pddba | Aryl halides | N-Arylated derivatives |
Cross-couplings occur at the pyrazole C-4 position when deprotonated .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₉N₃O₄S
- Molecular Weight : 301.36 g/mol
- CAS Number : 1005568-79-5
- Chemical Structure : The compound features a piperidine ring, a pyrazole ring, and a sulfonyl group, which contribute to its unique reactivity and biological activity.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structural components allow for modifications that can enhance efficacy against various diseases, particularly neurological and inflammatory conditions.
Key findings include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties. For example, minimum inhibitory concentration (MIC) values have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for developing more complex molecules. Its unique functional groups facilitate innovative synthetic methodologies that are essential in creating new chemical entities.
Reactions Involving this compound :
| Reaction Type | Description |
|---|---|
| Oxidation | The sulfonyl group can be oxidized to form sulfone derivatives using reagents like hydrogen peroxide. |
| Reduction | The ester group can be reduced to an alcohol with lithium aluminum hydride or sodium borohydride. |
| Substitution | Electrophilic substitution reactions can occur with halogens or nitro groups under acidic or basic conditions. |
Biological Studies
Research utilizing this compound focuses on understanding its biological activity through enzyme interactions and receptor binding.
Key insights include:
- Anti-inflammatory Effects : Compounds containing pyrazole moieties have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide stimulation . This suggests therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A comprehensive study published in ACS Omega evaluated multiple pyrazole derivatives for their antimicrobial properties, confirming strong antibacterial effects linked to the presence of the pyrazole ring .
- Inflammatory Response Modulation : Research demonstrated that this compound could significantly reduce levels of inflammatory markers in vitro, indicating its potential role in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism by which Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate can be contextualized against related piperidine-carboxylate derivatives. Below is a detailed analysis:
Structural and Functional Analogues
Ethyl 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylate (CAS: 1005629-22-0)
- Molecular Formula : C₁₄H₂₃N₃O₄S
- Molecular Weight : 329.419 g/mol
- Key Differences: The pyrazole substituent includes both ethyl and methyl groups, increasing steric bulk and lipophilicity compared to the target compound. This modification may enhance membrane permeability but reduce aqueous solubility. Commercial availability is noted, though synthesis details are unspecified .
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS: 291292-03-0)
- Molecular Formula : C₁₄H₁₇ClN₂O₆S
- Molecular Weight : 376.82 g/mol
- Key Differences: Replaces the pyrazole with a 4-chloro-3-nitrophenyl group. This aromatic system may also improve stacking interactions in protein binding .
2.1.3. Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
- Molecular Formula : C₁₄H₂₄N₂O₅
- Molecular Weight : 301.36 g/mol
- Key Differences: Features a methoxyimino group and an ethoxypropyl chain instead of the sulfonylpyrazole moiety. This compound was synthesized in an 84% yield as a 1:1.5 diastereomeric mixture, highlighting challenges in stereochemical control compared to the target compound’s single-configuration synthesis .
Comparative Data Table
Key Observations
- Aromatic vs. Heteroaromatic Systems: Phenyl sulfonyl derivatives (e.g., 4-chloro-3-nitrophenyl) exhibit stronger electron-withdrawing effects, favoring interactions with charged protein residues, while pyrazole-based systems offer balanced π-π stacking and hydrogen-bonding capabilities .
Research Implications
- The target compound’s 1-methylpyrazole sulfonyl group positions it as a versatile intermediate for drug discovery, particularly in kinase or protease inhibitor design.
- Comparative data suggest that substituent tuning (e.g., alkyl chain length, aromaticity) can modulate physicochemical properties for specific applications.
Biological Activity
Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate is a complex organic compound characterized by the presence of a pyrazole ring, a sulfonyl group, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the unique combination of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that various pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro evaluations have demonstrated the effectiveness of these compounds against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antibacterial activity .
Anti-inflammatory Effects
Research has also suggested that compounds containing pyrazole moieties can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is thought to involve its interaction with specific molecular targets:
- Enzyme Inhibition : The pyrazole ring may bind to enzyme active sites, inhibiting their function.
- Binding Affinity : The sulfonyl group enhances binding affinity and specificity for biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| Ethyl 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylate | - | Similar antimicrobial properties |
| Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylate | - | Potentially lower activity |
The unique combination of functional groups in Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine distinguishes it from similar compounds, potentially offering unique pharmacological properties.
Study on Antimicrobial Properties
A study published in ACS Omega evaluated several pyrazole derivatives for their antimicrobial activities. The findings indicated that specific derivatives, including those related to Ethyl 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine, displayed strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation .
In Vivo Studies
Further investigations into the anti-inflammatory effects of pyrazole derivatives have shown promising results in animal models. These studies revealed that treatment with these compounds significantly reduced inflammation markers compared to control groups, suggesting their potential use in clinical settings for managing inflammatory conditions .
Q & A
Q. How do structural analogs influence the compound’s pharmacokinetic properties?
- Case Study :
- Quinoline Derivatives : Introducing fluoro substituents (e.g., 6-F-quinoline) enhances metabolic stability (t½ increase from 2.1 to 4.8 hr) .
- LogP Adjustments : Ethyl ester hydrolysis to carboxylic acids reduces LogP from 2.5 to 1.2, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
